molecular formula C9H6O4 B077226 4-Methoxyisobenzofuran-1,3-dione CAS No. 14963-96-3

4-Methoxyisobenzofuran-1,3-dione

Cat. No.: B077226
CAS No.: 14963-96-3
M. Wt: 178.14 g/mol
InChI Key: KRKJKLCCCGDNCY-UHFFFAOYSA-N
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Description

4-Methoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C₉H₆O₄ It is a derivative of isobenzofuran and contains a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyisobenzofuran-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This method is environmentally benign and does not require a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is advantageous due to its ability to act as a solvent, reagent, and catalyst simultaneously .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

4-Methoxyisobenzofuran-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its functional groups. The methoxy group and the dione moiety play crucial roles in its reactivity. The compound can undergo nucleophilic attack, oxidation, and reduction reactions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylisobenzofuran-1,3-dione
  • 4-Methoxyisobenzofuran-1,3-dione

Uniqueness

This compound is unique due to its methoxy group, which imparts distinct chemical properties compared to other isobenzofuran derivatives.

Properties

IUPAC Name

4-methoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKJKLCCCGDNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303027
Record name 3-methoxyphthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14963-96-3
Record name 14963-96-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14963-96-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxyphthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione
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Synthesis routes and methods I

Procedure details

Acetic anhydride (70 ml) was added to a mixture of 3-methoxyphthalic acid (51.0 g, 0.26 mol) in anhydrous tetrahydrofuran (250 ml) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the solvent was removed in vacuo and the resulting solid material was dried in a vacuum oven at 50° C. overnight to afford 3-methoxyphthalic anhydride (45.9 g, 99%) as a colourless solid. 1H NMR (DMSO-d6) 7.97 (1H, dd), 7.63 (1H, d), 7.60 (1H, d), 4.02 (3H, s). MS: [M+H]+ 179.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-isobenzofuran-1,3-dione (195 mg, 1.2 mmol) in anhydrous N,N-dimethylformamide (4 ml) under nitrogen was added minutes and then methyl iodide (0.37 ml, 6.0 mmol) was added. The reaction was stirred for 48 h. and then quenched with saturated ammonium chloride. The mixture was concentrated in vacuo, diluted in ethyl acetate (20 ml) and the organic phase washed with 1N hydrochloric acid (5 ml) and brine (3×5 ml). The organic layer was dried (MgSO4) and concentrated in vacuo. To the crude solid was added methanol causing a precipitate to form. The flask was cooled in an ice bath for 2 h. and the solid filtered off, washed with methanol and dried in vacuo which afforded 0.1 g (47%) of 4-methoxy-isobenzofuran-1,3-dione as a solid.
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 4-Methoxyisobenzofuran-1,3-dione as described in the research?

A1: The research highlights the use of a renewable resource, Cashew Nut Shell Liquid (CNSL), for the synthesis of this compound. The process utilizes anacardic acid, a major component of CNSL, as the starting material and involves a multi-step synthesis to obtain the final product [, ]. This approach demonstrates the potential of CNSL as a sustainable source for valuable chemicals.

Q2: Can you elaborate on the steps involved in synthesizing this compound from cashew nut shell liquid?

A2: The synthesis involves a series of reactions starting from anacardic acid isolated from CNSL. First, anacardic acid is dimethoxylated and then hydrogenated. Following this, the product undergoes benzylic bromination and dehydrobromination to yield (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate. Ozonolysis of this compound gives methyl 2-formyl-6-methoxybenzoate, which is further oxidized and dehydrated to obtain the final product, this compound [, ].

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